molecular formula C3ClF5 B7768728 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-

Cat. No.: B7768728
M. Wt: 166.48 g/mol
InChI Key: NJLPMHLSZDVUMV-OWOJBTEDSA-N
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Description

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- is a halogenated hydrocarbon with the molecular formula C3ClF5. It is a derivative of propene where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom by a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial applications .

Preparation Methods

The synthesis of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- typically involves halogenation reactions. One common method is the chlorination and fluorination of propene. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .

Industrial production methods may involve the use of high-temperature reactions with chlorine and fluorine gases. The process needs to be carefully monitored to avoid the formation of unwanted by-products and to ensure the purity of the final compound .

Chemical Reactions Analysis

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical mechanisms .

Properties

IUPAC Name

(Z)-1-chloro-1,2,3,3,3-pentafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLPMHLSZDVUMV-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/Cl)(\C(F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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